2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)-N-phenethylacetamide
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Overview
Description
2-[3-(4-METHYLPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]-N-(2-PHENYLETHYL)ACETAMIDE is a complex organic compound that belongs to the class of pyridazine derivatives. This compound is characterized by its unique structure, which includes a pyridazine ring substituted with a 4-methylphenyl group and an acetamide moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-METHYLPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]-N-(2-PHENYLETHYL)ACETAMIDE typically involves multi-step organic reactions. One common method includes the condensation of 4-methylbenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with an appropriate diketone under acidic conditions to yield the pyridazine core. The final step involves the acylation of the pyridazine derivative with 2-phenylethylamine to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-[3-(4-METHYLPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]-N-(2-PHENYLETHYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the pyridazine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are employed under various conditions, such as acidic or basic environments.
Major Products
The major products formed from these reactions include N-oxides, hydroxyl derivatives, and various substituted analogs of the original compound.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-[3-(4-METHYLPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]-N-(2-PHENYLETHYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may bind to and inhibit the activity of enzymes involved in inflammation, thereby exerting its anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[3-(4-METHYLPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]-N-(NAPHTHALEN-1-YL)ACETAMIDE
- 2-[3-(4-METHYLPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]-N-(3-PHENYLPROPYL)ACETAMIDE
Uniqueness
Compared to similar compounds, 2-[3-(4-METHYLPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]-N-(2-PHENYLETHYL)ACETAMIDE is unique due to its specific substitution pattern and the presence of the 2-phenylethyl group. This structural uniqueness may contribute to its distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C21H21N3O2 |
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Molecular Weight |
347.4 g/mol |
IUPAC Name |
2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]-N-(2-phenylethyl)acetamide |
InChI |
InChI=1S/C21H21N3O2/c1-16-7-9-18(10-8-16)19-11-12-21(26)24(23-19)15-20(25)22-14-13-17-5-3-2-4-6-17/h2-12H,13-15H2,1H3,(H,22,25) |
InChI Key |
VQUJWOQCTZQJTD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NCCC3=CC=CC=C3 |
Origin of Product |
United States |
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